

The Selectivity Profile of M4K2281: A Technical Overview

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Compound of Interest

Compound Name: M4K2281
Cat. No.: B15136520

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M4K2281 is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), also known as ACVR1.^{[1][2]} Developed as a conformationally constrained analog, **M4K2281** demonstrates significant promise for targeted therapeutic applications, particularly in diseases driven by aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG).^{[2][3][4]} This document provides an in-depth guide to the selectivity profile of **M4K2281**, detailing its inhibitory activity against a panel of kinases, the experimental methodologies used for its characterization, and its mechanism of action.

Data Presentation: Kinase Inhibition Profile

The selectivity of **M4K2281** and its analogs was primarily assessed against members of the ALK family of kinases. The following table summarizes the biochemical potency (IC₅₀) of **M4K2281** and a key related compound, M4K2304, against ALK2 and other closely related kinases.

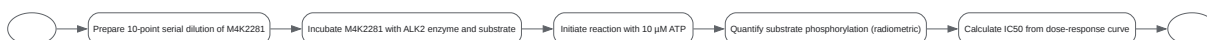
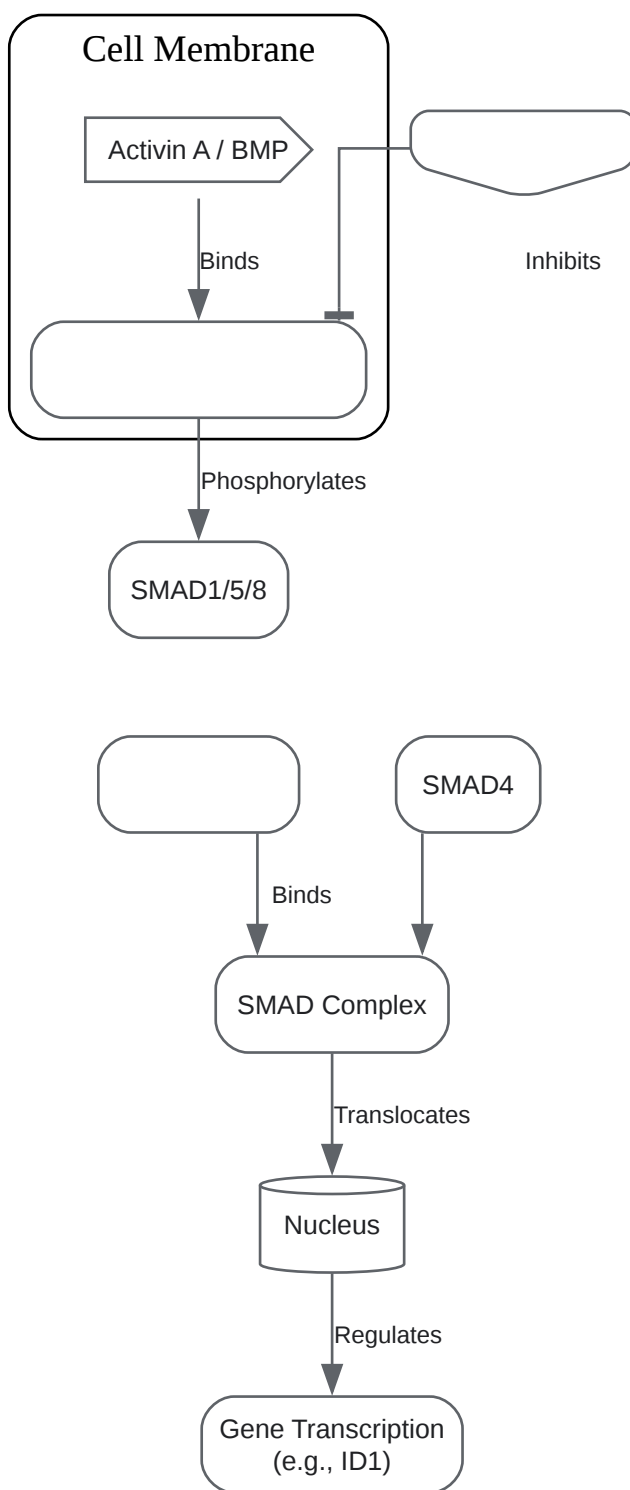
Kinase Target	M4K2281 IC50 (nM)	M4K2304 IC50 (nM)
ALK2 (ACVR1)	2	1180
ALK4 (ACVR1B)	-	393-fold selective over ALK4
ALK5 (TGFβ-R1)	-	Exceptionally selective over ALK5
ALK1	-	Slight improvement in selectivity over ALK1
ALK6	-	Slight improvement in selectivity over ALK6

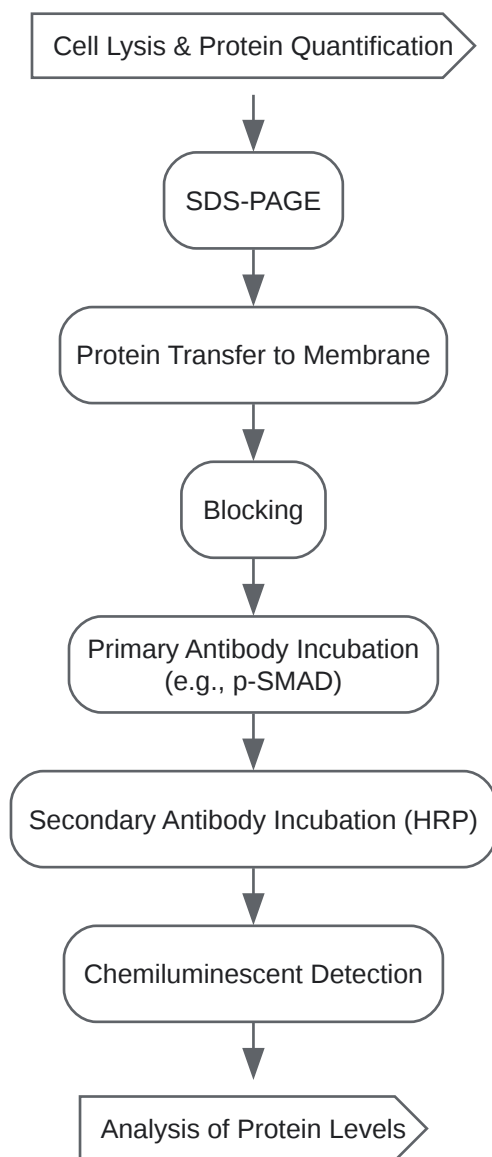
Note: Specific IC50 values for **M4K2281** against ALK1, ALK4, ALK5, and ALK6 are not explicitly detailed in the provided search results, but the qualitative descriptions from the source material indicate a favorable selectivity profile. For the related compound M4K2304, a substantial 393-fold selectivity over ALK4 was reported.^{[2][3]}

A broader kinome-wide selectivity analysis was performed on the related compound M4K2304, revealing a generally favorable profile with limited off-target activity. The most sensitive off-target kinases included RIPK2, DDR1, BRK, EGFR-L858R, EGFR-L861Q, TNIK, Lyn, and CK1.^[2]

Mechanism of Action

M4K2281 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the ALK2 kinase domain.^{[2][4]} This competitive inhibition prevents the phosphorylation of downstream signaling molecules, primarily SMAD1/5/8, thereby blocking the propagation of the signaling cascade.^[5]





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References

- 1. medchemexpress.com [medchemexpress.com]

- [2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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